Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate chemical properties
Tert-butyl 2-(2-aminothiazol-4-YL)ethylcarbamate chemical properties
An In-depth Technical Guide to Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate
Introduction: A Versatile Heterocyclic Building Block
Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate is a specialized organic compound of significant interest to the scientific community, particularly those engaged in pharmaceutical research and drug development. Its molecular architecture, featuring a biologically active 2-aminothiazole core, an ethylamine linker, and a crucial tert-butyloxycarbonyl (Boc) protecting group, makes it an exceptionally versatile intermediate. The 2-aminothiazole moiety is a well-established pharmacophore found in numerous approved drugs and clinical candidates, prized for its ability to engage in a wide range of biological interactions.
This guide provides an in-depth examination of the chemical and physical properties, synthesis, characterization, reactivity, and handling of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate. The insights presented herein are intended to equip researchers, chemists, and drug development professionals with the technical knowledge required to effectively utilize this valuable building block in their synthetic endeavors. Its applications are primarily as a key intermediate in the synthesis of complex bioactive molecules, with notable potential in the fields of oncology, infectious diseases, and neurological disorders.[1][2] The strategic placement of the Boc group allows for selective manipulation of the molecule's different amine functionalities, a cornerstone of modern multi-step organic synthesis.
PART 1: Core Chemical and Physical Properties
A thorough understanding of a compound's physical properties is fundamental to its successful application in a laboratory setting. These properties dictate storage, handling, and reaction conditions.
Data Summary Table
| Property | Value | Source(s) |
| CAS Number | 956018-34-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₇N₃O₂S | [1] |
| Molecular Weight | 243.33 g/mol | [1] |
| Appearance | Brown solid | [1] |
| Purity | Typically ≥99% (by HPLC) | [1][3] |
| IUPAC Name | tert-butyl N-[2-(2-amino-1,3-thiazol-4-yl)ethyl]carbamate | [2] |
| Storage Conditions | Store at 0-8°C, under an inert atmosphere. | [1][5] |
Solubility and Stability
While specific quantitative solubility data is not readily published, compounds of this nature are generally soluble in polar organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dichloromethane (DCM). Solubility in non-polar solvents like hexanes is expected to be low.
The compound's stability is largely influenced by the acid-labile Boc protecting group. It is stable under basic and neutral conditions but will readily decompose in the presence of strong acids.[6][7][8] It should be stored in a tightly sealed container, away from incompatible materials like strong oxidizing agents and acids, to prevent degradation.[5]
PART 2: Synthesis and Mechanistic Rationale
The synthesis of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate logically proceeds via the protection of a precursor diamine. The most common and industrially scalable approach involves the selective Boc-protection of 2-(2-aminothiazol-4-yl)ethanamine.
Conceptual Synthesis Workflow
The overall transformation can be visualized as a two-stage process: first, the construction of the core aminothiazole structure, followed by the selective protection of the side-chain amine. The Hantzsch thiazole synthesis is a classic and effective method for creating the 2-aminothiazole ring from an α-haloketone and a thiourea derivative.[9] The final, critical step is the chemoselective N-protection.
Caption: General synthetic workflow for the target compound.
Mechanism of Boc Protection
The Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). The reaction mechanism involves the nucleophilic attack of the primary aliphatic amine onto one of the electrophilic carbonyl carbons of the anhydride. The primary amine of the ethyl side chain is significantly more nucleophilic than the aromatic amine on the thiazole ring, leading to excellent chemoselectivity. The resulting tetrahedral intermediate collapses, displacing a tert-butoxide-carbonate mixed anhydride, which subsequently decomposes to carbon dioxide and tert-butanol, driving the reaction to completion.[8][10]
Caption: Simplified mechanism of Boc protection of an amine.
Experimental Protocol: N-Boc Protection
This protocol is a representative example and may require optimization based on specific laboratory conditions and scale.
-
Dissolution: Dissolve 2-(2-aminothiazol-4-yl)ethanamine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a 1:1 mixture of dioxane and water.[7][11] The choice of solvent is critical; it must solubilize the starting material without reacting with the reagents.
-
Base Addition: Add a mild base, such as triethylamine (Et₃N, 1.2 eq) or sodium bicarbonate (NaHCO₃, 2.0 eq), to the solution and stir. The base neutralizes the acidic byproduct of the reaction and facilitates the nucleophilic attack by the amine.[10]
-
Reagent Addition: Cool the mixture in an ice bath (0°C). Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise over 20-30 minutes. The exothermic nature of the reaction necessitates slow, controlled addition to prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with water and brine. This aqueous workup removes the base, salts, and water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate.
PART 3: Spectroscopic and Analytical Characterization
Unambiguous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR, IR, and Mass Spectrometry provides a comprehensive structural fingerprint.
Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Rationale |
| ¹H NMR | Boc Group (CH₃) | ~1.4 ppm (s, 9H) | Nine equivalent protons of the tert-butyl group. |
| Ethyl (CH₂) | ~2.7 ppm (t, 2H), ~3.3 ppm (q, 2H) | Adjacent methylene groups showing triplet and quartet (or dt) splitting. | |
| Thiazole (CH) | ~6.5 ppm (s, 1H) | Aromatic proton on the thiazole ring. | |
| Amine (NH₂) | ~5.0-5.5 ppm (br s, 2H) | Protons of the primary amine on the thiazole ring. | |
| Carbamate (NH) | ~5.0 ppm (br t, 1H) | Carbamate proton, often broad and coupled to the adjacent CH₂. | |
| ¹³C NMR | Boc (C(CH₃)₃) | ~28.4 ppm | Carbons of the three methyl groups. |
| Boc (O-C(CH₃)₃) | ~79.1 ppm | Quaternary carbon of the Boc group. | |
| Boc (C=O) | ~156.0 ppm | Carbonyl carbon of the carbamate. | |
| Thiazole Ring | ~105-170 ppm | Distinct signals for the three carbons of the heterocyclic ring. | |
| IR (cm⁻¹) | N-H Stretch | 3100-3400 cm⁻¹ | Amine and carbamate N-H bonds. |
| C-H Stretch | 2850-2980 cm⁻¹ | Aliphatic C-H bonds of the ethyl and Boc groups. | |
| C=O Stretch | ~1690 cm⁻¹ | Strong absorption from the carbamate carbonyl. | |
| Mass Spec. | [M+H]⁺ | 244.1 | Protonated molecular ion. |
| Fragmentation | 188.1, 144.1 | Loss of isobutylene ([M-C₄H₈+H]⁺) or the entire Boc group ([M-Boc+H]⁺). |
Note: The exact spectral values can vary depending on the solvent and instrument used.[12][13]
PART 4: Reactivity, Applications, and Strategic Value
The synthetic utility of Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate stems from the orthogonal reactivity of its functional groups.
Key Reactions
-
Boc Deprotection: The primary utility of the Boc group is its role as a temporary shield. It can be efficiently removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM or hydrochloric acid (HCl) in an organic solvent.[6][7] This unmasks the highly nucleophilic primary amine of the ethyl side chain, making it available for subsequent reactions such as amide bond formation, alkylation, or sulfonylation.
Caption: Workflow for the acidic deprotection of the Boc group.
-
Derivatization of the 2-Amino Group: The exocyclic amine on the thiazole ring can also participate in reactions, although it is generally less nucleophilic than the aliphatic amine. It can be acylated, alkylated, or used in cyclization reactions to build more complex heterocyclic systems.
Applications in Drug Discovery
This compound serves as a critical building block for creating libraries of potential drug candidates. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, and the ethylamine linker provides a versatile point of attachment for various pharmacophores or solubilizing groups. Researchers utilize this intermediate to synthesize molecules for:
-
Enzyme Inhibition: Targeting kinases, proteases, and other enzymes implicated in disease.[1]
-
Receptor Binding Studies: Developing ligands for G-protein coupled receptors (GPCRs) and other cell surface receptors.[1]
-
Complex Molecule Synthesis: As a foundational piece in the multi-step synthesis of novel therapeutics.[1]
PART 5: Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed.
Hazard Identification
While this specific compound is not extensively characterized for its toxicity, related structures and general chemical principles suggest the following precautions:
-
Handle in a well-ventilated area or a chemical fume hood.[14]
-
Avoid inhalation of dust or vapors.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[14]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes.[5]
-
Skin Contact: Wash off with soap and plenty of water.[15]
-
Inhalation: Move the person to fresh air.[5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Storage and Disposal
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[5] For long-term stability, refrigeration (0-8°C) under an inert atmosphere is recommended.[1]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[5][15]
Conclusion
Tert-butyl 2-(2-aminothiazol-4-yl)ethylcarbamate is more than just a chemical; it is an enabling tool for innovation in organic synthesis and medicinal chemistry. Its well-defined structure, characterized by the strategic placement of a Boc-protecting group on a bioactive 2-aminothiazole scaffold, provides a reliable and versatile platform for constructing novel and complex molecules. By understanding its properties, synthesis, and reactivity as detailed in this guide, researchers can confidently and efficiently leverage this compound to accelerate their discovery programs and contribute to the advancement of science.
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HETEROCYCLES. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. Retrieved from [Link]
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ResearchGate. (2025). Synthesis and antibacterial activity of some tert-butyl{&aryl/alkyl-2-[4-aryl-2-thiazolyl)hydrazono)ethyl]carbamate derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
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